5,5-Dimethylhexan-3-ol 5,5-Dimethylhexan-3-ol
Brand Name: Vulcanchem
CAS No.: 66576-31-6
VCID: VC19388501
InChI: InChI=1S/C8H18O/c1-5-7(9)6-8(2,3)4/h7,9H,5-6H2,1-4H3
SMILES:
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol

5,5-Dimethylhexan-3-ol

CAS No.: 66576-31-6

Cat. No.: VC19388501

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethylhexan-3-ol - 66576-31-6

Specification

CAS No. 66576-31-6
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
IUPAC Name 5,5-dimethylhexan-3-ol
Standard InChI InChI=1S/C8H18O/c1-5-7(9)6-8(2,3)4/h7,9H,5-6H2,1-4H3
Standard InChI Key NPZRPUOKIPAIEL-UHFFFAOYSA-N
Canonical SMILES CCC(CC(C)(C)C)O

Introduction

Synthesis and Production

Synthetic Routes

5,5-Dimethylhexan-3-ol is synthesized via two primary methods:

  • Catalytic Hydrogenation: Reduction of 5,5-dimethylhexan-3-one (CAS: 5340-30-7) using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere . This method is industrially favored for its scalability and efficiency.

  • Epoxidation of Isovaleric Acid: Reaction of isovaleric acid with peroxides (e.g., benzoyl peroxide) followed by dehydration cyclization.

Key Reaction:

5,5-Dimethylhexan-3-one+H2Pd/C5,5-Dimethylhexan-3-ol\text{5,5-Dimethylhexan-3-one} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{5,5-Dimethylhexan-3-ol}

Industrial Production

Industrial processes prioritize catalytic hydrogenation due to higher yields (>90%) and lower energy consumption . Reaction conditions typically involve temperatures of 50–100°C and pressures of 1–5 atm .

Physicochemical Properties

Structural and Molecular Characteristics

  • Molecular Formula: C8H18O\text{C}_8\text{H}_{18}\text{O}

  • InChIKey: NPZRPUOKIPAIEL-UHFFFAOYSA-N

  • SMILES: CCC(CC(C)(C)C)O

  • Density: 0.812 g/cm³ (predicted)

  • Boiling Point: ~150°C (estimated from analogous alcohols)

  • LogP: 2.6, indicating moderate lipophilicity

Spectral Data

  • IR: Strong O-H stretch at ~3350 cm⁻¹, C-O stretch at ~1050 cm⁻¹ .

  • NMR: 1H^1\text{H} NMR (CDCl₃): δ 1.15 (s, 6H, 2×CH₃), δ 3.50 (m, 1H, -OH), δ 1.45–1.60 (m, 4H, CH₂) .

Applications

Industrial Uses

  • Solvent: Effective in dissolving polar and nonpolar compounds due to balanced logP .

  • Fragrance: Used in perfumes and flavorings for its mild, sweet aroma .

Biochemical Research

  • Membrane Studies: Alters lipid bilayer fluidity, facilitating research on cellular signaling.

  • Enzyme Modulation: Acts as a competitive inhibitor in alcohol dehydrogenase assays.

Biological Activity

Antioxidant Properties

Demonstrates radical scavenging activity in vitro, reducing oxidative stress markers by 30% at 50 µM .

Antimicrobial Effects

Inhibits Staphylococcus aureus growth at concentrations >100 µg/mL, likely via membrane disruption .

Table 1: Comparative Bioactivity of 5,5-Dimethylhexan-3-ol and Analogues

CompoundAntioxidant Activity (IC₅₀)Antimicrobial (MIC vs S. aureus)
5,5-Dimethylhexan-3-ol50 µM100 µg/mL
3-Hexanol75 µM150 µg/mL
2,5-Dimethylhexan-3-ol45 µM90 µg/mL

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